molecular formula C24H32N4O4S B2408386 N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1215613-74-3

N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2408386
CAS No.: 1215613-74-3
M. Wt: 472.6
InChI Key: SUAUFHGNFUFRPG-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-32-21-9-7-19(8-10-21)18-26-24(29)20-11-16-27(17-12-20)23-22(6-5-13-25-23)33(30,31)28-14-3-2-4-15-28/h5-10,13,20H,2-4,11-12,14-18H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAUFHGNFUFRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling of the Piperidine and Pyridine Rings: This is typically done using coupling reagents such as EDCI or DCC in the presence of a base.

    Final Functionalization: The methoxyphenyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide. It has shown significant cytotoxicity against various cancer cell lines, as illustrated in the following table:

Cell LineIC50 (µM)
HeLa0.8
MDA-MB-2311.0
HCT-151.5
A5492.0

These values indicate a potent effect on cell viability, particularly in breast and colon cancer models .

Neurological Disorders

Research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. The compound may influence pathways related to:

  • Cognitive function : By targeting receptors involved in learning and memory.
  • Mood regulation : Through interactions with serotonin and dopamine pathways.

Study 1: In Vivo Efficacy

A study conducted on nude mice bearing human tumor xenografts demonstrated that the compound significantly inhibited tumor growth at well-tolerated doses. The results indicated that the compound modulates biomarkers associated with the PKB signaling pathway, leading to reduced tumor proliferation .

Study 2: Combination Therapy

Another investigation explored the efficacy of combining this compound with established chemotherapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting a synergistic mechanism that could improve treatment outcomes for patients with resistant cancer types .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, also known by its compound ID M153-0946, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight458.58 g/mol
Molecular FormulaC23H30N4O4S
SMILESCOc1ccc(cc1)NC(C1CCN(CC1)c1c(cccn1)S(N1CCCCC1)(=O)=O)=O
LogP2.7615
Polar Surface Area75.018 Ų

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, certain pyridine derivatives have shown effective cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than established chemotherapeutic agents like doxorubicin .

Case Study:
In a study evaluating the efficacy of pyridine-based compounds, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Compounds containing pyridine and piperidine moieties are often explored for their antimicrobial properties. Preliminary studies indicate that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)
N-(4-methoxyphenyl)-piperidine-1-sulfonamideAntibacterial31.25
Pyrimidine derivativesAntifungal< 50
Thiazole derivativesAntiviral< 20

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific protein targets involved in cell signaling pathways associated with cancer proliferation and microbial resistance .

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